3-chloro-4-(1H-indazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-chloro-4-indazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-9(14(18)19)5-6-13(11)17-12-4-2-1-3-10(12)8-16-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRSIRGMZHOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=C(C=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Starting Materials | 3-Chlorobenzoic acid, 1H-indazole |
| Coupling Reagent | N,N’-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (~25°C) |
| Reaction Time | Several hours (varies by scale) |
| Workup | Filtration, washing, recrystallization |
Alternative Synthetic Approaches
While the direct coupling method is predominant, alternative methods have been reported in the literature for related indazole-benzoic acid derivatives, which may be adapted for this compound:
Cyclization via Hydrazine Derivatives: Some indazole derivatives are synthesized by cyclization reactions involving hydrazinylbenzoic acid and substituted precursors under acidic conditions (acetic acid/acetic anhydride) with catalysts such as silica sulfuric acid or p-toluenesulfonic acid. These reactions are typically refluxed for several hours and monitored by thin-layer chromatography (TLC).
Cadogan Reaction for Indazole Formation: The Cadogan reaction involves the reduction and cyclization of nitrobenzaldehyde derivatives with substituted anilines to form 2-phenyl-2H-indazoles, which can then be functionalized to introduce the benzoic acid moiety. Although this method is more common for synthesizing indazole cores, it may be adapted for preparing substituted indazole benzoic acids.
Chemical Reaction Analysis
This compound can undergo various chemical transformations, which are relevant both for its synthesis and further derivatization:
Substitution Reactions: The chloro substituent at the 3-position can be substituted by nucleophiles such as amines or thiols. Typical reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized (e.g., with potassium permanganate or chromium trioxide) or reduced (e.g., with lithium aluminum hydride or sodium borohydride) to yield various derivatives, potentially altering the oxidation state of the benzoic acid or indazole moieties.
Table 2: Common Reagents and Conditions for Derivatization
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution | NaH or K2CO3 in DMF | Nucleophilic substitution at Cl |
| Oxidation | KMnO4 or CrO3 | Oxidized derivatives |
| Reduction | LiAlH4 or NaBH4 | Reduced derivatives |
Purification and Characterization
The synthesized compound is typically purified by recrystallization from solvents such as ethanol or acetone. Characterization methods include:
Infrared Spectroscopy (IR): Shows characteristic absorption bands for carboxylic acid (1695–1725 cm⁻¹), C=N (1640–1650 cm⁻¹), and N–N (2120–2140 cm⁻¹) groups.
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical environment of protons and carbons in the molecule.
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Research Findings and Optimization
Research indicates that the presence of the chloro substituent enhances the reactivity and biological activity of the compound compared to non-halogenated analogs. Structural modifications and optimization of reaction conditions have been explored to improve yields and selectivity.
Introduction of halogen substituents like chlorine increases electrophilicity, facilitating nucleophilic substitution reactions.
Mild reaction conditions preserve sensitive functional groups and improve product purity.
Use of coupling reagents and catalysts significantly enhances reaction efficiency.
Summary Table: Key Data of this compound
| Property | Data |
|---|---|
| Molecular Formula | C14H9ClN2O2 |
| Molecular Weight | 272.68 g/mol |
| CAS Number | 1283004-89-6 |
| Typical Synthesis Method | Coupling of 3-chlorobenzoic acid with 1H-indazole using DCC/DMAP in DCM at room temperature |
| Purification Method | Recrystallization from ethanol or acetone |
| Characterization Methods | IR, NMR, MS, TLC |
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4-(1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacophore in drug design. Notably, it demonstrates promising anti-inflammatory and anticancer properties. Its derivatives are being explored for their efficacy against various cancer cell lines and inflammatory conditions .
Biological Studies
3-Chloro-4-(1H-indazol-1-yl)benzoic acid serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its role in enzyme inhibition has been documented, indicating its utility in understanding molecular mechanisms of diseases .
Material Science
The compound is also being explored for applications in developing organic semiconductors and advanced materials. Its unique structure allows for modifications that can enhance the electrical properties of materials used in electronic devices .
Antitumor Efficacy
A study highlighted the compound's effect on colon cancer cells, revealing significant inhibition of tumor growth when used in combination with other therapeutic agents. The results suggest that it may enhance the effectiveness of existing cancer treatments.
Antifungal Activity
Research on various indazole derivatives, including this compound, showed promising antifungal activity against resistant strains of Candida glabrata. Modifications to the indazole structure improved potency against these strains, indicating potential applications in treating fungal infections .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-chloro-4-(1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Table 1: Key Structural Analogs of 3-Chloro-4-(1H-Indazol-1-yl)Benzoic Acid
Key Observations :
Toxicity Profile (Inferred from QSTR Models)
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () highlight the importance of molecular connectivity indices (0JA, 1JA) and cross-factor JB in predicting oral LD50 in mice. For example:
Physicochemical and Extraction Properties
demonstrates that benzoic acid derivatives exhibit rapid extraction rates in emulsion liquid membranes (98% extraction in <5 minutes) due to favorable distribution coefficients (m). For this compound:
- Distribution Coefficient: Expected to be higher than acetic acid (m = 0.02) but lower than phenol (m = 12.5), given the balance between lipophilic (chloro, indazole) and hydrophilic (carboxylic acid) groups.
- Effective Diffusivity: Likely follows benzoic acid > acetic acid > phenol, but the indazole group may reduce mobility compared to unsubstituted benzoic acid .
Antioxidant Activity
Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance stabilization from the CH=CHCOOH group (). For this compound:
- Antioxidant Potential: Likely lower than cinnamic acids, as the indazole group lacks hydroxyl moieties critical for radical scavenging. However, the chlorine atom may confer mild electrophilic properties, enabling indirect antioxidant mechanisms .
Biological Activity
3-Chloro-4-(1H-indazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a chlorine substituent and an indazole ring. Its molecular formula is , with a molecular weight of approximately 239.64 g/mol . The presence of the indazole structure suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Target Interactions
The indazole ring is known for its role in various kinase inhibitors, which are crucial in regulating cellular processes such as growth, differentiation, and apoptosis. The compound may interact with kinases or other enzymes, modulating their activity and influencing biochemical pathways.
Biochemical Pathways
As a potential kinase inhibitor, this compound could:
- Inhibit cell growth and proliferation.
- Induce differentiation.
- Promote apoptosis.
These effects can be attributed to its ability to alter gene expression and cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting its potential as an anticancer agent .
- Antifungal Efficacy : A study evaluated the compound's effectiveness against Candida albicans and Candida glabrata, reporting minimum inhibitory concentrations (MIC) that indicate significant antifungal properties .
Research Findings
Recent studies have focused on optimizing the biological activity of indazole derivatives. For instance, structural modifications have been explored to enhance the potency of compounds targeting specific kinases involved in cancer progression. The introduction of halogen substituents like chlorine has been shown to improve reactivity and selectivity towards biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-4-(1H-indazol-1-yl)benzoic acid, and how do reaction conditions influence product yield and purity?
- Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, indazole derivatives can be introduced via palladium-catalyzed cross-coupling or direct substitution under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. acetic acid), temperature (reflux at 110–120°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. Evidence from analogous benzoic acid derivatives shows that extended reaction times (>5 hours) and inert atmospheres (N₂/Ar) reduce side-product formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic substitution patterns and indazole integration.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~3100 cm⁻¹ (N-H stretch of indazole) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₄H₉ClN₂O₂, exact mass: 276.03 g/mol).
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography .
Q. What are common impurities in this compound synthesis, and how are they mitigated?
- Answer : Common impurities include unreacted indazole precursors, chlorinated byproducts, and oxidized derivatives. Purification strategies:
- Recrystallization : Use DMF/acetic acid (1:3) to isolate the target compound.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50%) removes non-polar impurities.
- TLC Monitoring : Track reaction progress using Rf values (e.g., 0.5 in ethyl acetate/hexane) to optimize quenching times .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scale-up syntheses?
- Answer : Systematic optimization involves:
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify robust conditions. For example, acetic acid as a solvent enhances solubility of indazole intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >85% yield.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Answer : Discrepancies may arise from tautomerism (indazole NH vs. benzoic acid COOH interactions) or solvent effects. Methodological solutions:
- Variable Temperature NMR : Probe temperature-dependent shifts (e.g., 25°C to 60°C) to identify dynamic equilibria.
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the bioactivity of this compound derivatives?
- Answer : Focus on functional group modifications:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the indazole 5-position to enhance receptor binding.
- Bioisosteric Replacements : Replace the benzoic acid moiety with tetrazole or sulfonamide groups to improve metabolic stability.
- In Vitro Assays : Use kinase inhibition screens (e.g., EGFR or VEGFR2) to correlate substituent effects with IC₅₀ values. Preclinical studies on analogous compounds show enhanced activity with halogenated indazoles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
